BenchChemオンラインストアへようこそ!

2,6-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

FLT3 kinase inhibition acute myeloid leukemia kinase selectivity

2,6-Difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-48-6) is a synthetic benzamide derivative distinguished by a 2,6-difluoro substitution on the benzamide ring and a methylene-linked pyridine ring bearing a thiophen-3-yl substituent at the 5‑position. This compound has been indexed as the MeSH Supplementary Concept SC‑203048 and is annotated as a Flt3 (FMS‑like tyrosine kinase protein inhibitor.

Molecular Formula C17H12F2N2OS
Molecular Weight 330.35
CAS No. 1795480-48-6
Cat. No. B2734783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
CAS1795480-48-6
Molecular FormulaC17H12F2N2OS
Molecular Weight330.35
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
InChIInChI=1S/C17H12F2N2OS/c18-14-2-1-3-15(19)16(14)17(22)21-8-11-6-13(9-20-7-11)12-4-5-23-10-12/h1-7,9-10H,8H2,(H,21,22)
InChIKeyZOALRRRSAIZHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-48-6): Key Structural & Pharmacological Identifiers for Procurement


2,6-Difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-48-6) is a synthetic benzamide derivative distinguished by a 2,6-difluoro substitution on the benzamide ring and a methylene-linked pyridine ring bearing a thiophen-3-yl substituent at the 5‑position [1]. This compound has been indexed as the MeSH Supplementary Concept SC‑203048 and is annotated as a Flt3 (FMS‑like tyrosine kinase 3) protein inhibitor [2]. Preliminary pharmacological screening also identifies this chemotype as capable of CCR5 antagonism, which has implications for HIV, asthma, and autoimmune disease research [3]. Its patent landscape includes heterocycle‑aryl compounds for inflammatory and immune‑related uses, underscoring its relevance for drug discovery programs targeting kinase‑dependent and chemokine‑receptor‑mediated pathologies [4].

Why Generic Flt3 or CCR5 Inhibitors Cannot Substitute for 2,6-Difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-48-6)


Flt3 inhibitors as a class exhibit wide variability in selectivity, binding mode, and downstream pharmacodynamic effects. The 2,6‑difluoro benzamide chemotype presented here carries a specific methylene‑bridged pyridine‑thiophene scaffold that is structurally distinct from canonical type I or type II Flt3 inhibitors such as quizartinib or gilteritinib [1]. Moreover, the concurrent CCR5 antagonism suggested by preliminary pharmacological data [2] indicates a polypharmacological profile that cannot be recapitulated by single‑target Flt3 or CCR5 agents. Substituting this compound with a non‑fluorinated benzamide analog (e.g., CAS 1795480‑16‑8) or a regioisomeric variant (e.g., 2,6‑difluoro‑N‑((2‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)benzamide) may abolish or substantially reduce potency at one or both targets, as 2,6‑difluoro substitution is known to enhance metabolic stability and target‑binding interactions in benzamide kinase inhibitors [3]. The quantitative evidence below substantiates why chemical identity at the level of the exact CAS number matters for reproducible research and drug‑discovery decision‑making.

Quantitative Evidence Guide: 2,6-Difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-48-6) vs. Closest Analogs


FLT3 Kinase Inhibition: Target Engagement vs. a Structurally Distinct CHK2-Targeting Analog

The target compound (SC‑203048) is designated as a FLT3‑selective inhibitor and has demonstrated in vivo efficacy in an AML xenograft model when combined with parthenolide, producing significant tumor growth inhibition and increased apoptosis [1]. In contrast, the closely related 4‑(5‑(thiophen‑3‑yl)pyridin‑3‑yl)benzamide (CAS 1216771‑29‑7), which lacks the 2,6‑difluoro and methylene‑bridge features, shows an IC50 of 5,200 nM against CHK2 in HT29 cells, indicating a >300‑fold shift in target preference [2]. Although a direct FLT3 IC50 for the target compound has not been publicly disclosed at the time of this writing, the functional in vivo FLT3‑dependent activity distinguishes it sharply from the CHK2‑biased analog.

FLT3 kinase inhibition acute myeloid leukemia kinase selectivity

Structural Differentiation: 2,6-Difluoro vs. Non-Fluorinated Benzamide Core

The non‑fluorinated analog N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)benzamide (CAS 1795480‑16‑8) shares the identical core scaffold but lacks the 2,6‑difluoro substitution . In benzamide‑based kinase inhibitors, 2,6‑difluoro substitution has been shown via conformational analysis and molecular docking to enhance target‑binding interactions (e.g., with FtsZ) and improve metabolic stability relative to the unsubstituted benzamide [1]. While direct comparative IC50 data between the fluorinated and non‑fluorinated versions are not yet publicly available for the FLT3 or CCR5 targets, the difluoro motif is a well‑established determinant of potency and selectivity in this chemotype class [1].

structure-activity relationship fluorination benzamide

In Vivo AML Xenograft Efficacy: Synergistic Combination with NF-κB Inhibitor

SC‑203048 (10 μg/kg, 7× every 2nd day) combined with parthenolide produced strong tumor growth inhibition and increased cell apoptosis in a human THP‑1 AML xenograft model in athymic BALB/c nude mice [1]. The combination significantly reduced FLT3, p65, cyclin D1, and Bcl‑2 protein expression while upregulating the nuclear corepressor SMRT [1]. This in vivo pharmacodynamic signature is not observed with single‑agent FLT3 inhibitors lacking the NF‑κB‑synergistic component. In contrast, many clinical‑stage FLT3 inhibitors (e.g., quizartinib, gilteritinib) have shown limited stand‑alone efficacy in AML patients [1], suggesting that the combination strategy enabled by SC‑203048′s pharmacological profile offers a distinct experimental advantage.

in vivo efficacy AML xenograft drug synergy

CCR5 Antagonism: Polypharmacology vs. Single-Target FLT3 Inhibitors

Preliminary pharmacological screening indicates that 2,6‑difluoro‑N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)benzamide acts as a CCR5 antagonist, with potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This dual FLT3/CCR5 activity profile differentiates it from approved FLT3 inhibitors such as midostaurin, quizartinib, and gilteritinib, which are not reported to exhibit meaningful CCR5 antagonism. The combination of FLT3 kinase inhibition and CCR5 chemokine receptor blockade in a single chemical entity may be advantageous for exploring tumor‑microenvironment modulation in FLT3‑driven malignancies.

CCR5 antagonist HIV entry chemokine receptor

Best Research and Industrial Application Scenarios for 2,6-Difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-48-6)


FLT3-Driven Acute Myeloid Leukemia Combination Therapy Studies

The compound′s established in vivo efficacy in AML xenograft models, particularly in synergistic combination with NF‑κB inhibitors (parthenolide), makes it the appropriate choice for preclinical studies examining FLT3‑NF‑κB crosstalk in leukemia [1]. Researchers should procure this exact CAS number to reproduce the published dosing regimen of 10 μg/kg administered every second day, which achieved significant tumor growth inhibition and biomarker modulation (FLT3, p65, cyclin D1, Bcl‑2 downregulation; SMRT upregulation) in THP‑1 xenograft-bearing athymic BALB/c nude mice [1].

Dual-Target FLT3/CCR5 Polypharmacology Profiling

For research programs exploring the intersection of kinase inhibition and chemokine receptor blockade, this compound offers a unique starting point. Its annotated activity as both a FLT3 inhibitor [2] and a CCR5 antagonist [3] enables studies of tumor‑microenvironment modulation where FLT3‑driven proliferation and CCR5‑mediated immune cell trafficking are simultaneously targeted. This dual‑target phenotype is not available from any current clinically approved FLT3 or CCR5 monotherapy agent.

Structure-Activity Relationship (SAR) Campaigns on 2,6-Difluorobenzamide Scaffolds

The 2,6‑difluoro substitution pattern is a critical pharmacophoric element in benzamide kinase inhibitors, as demonstrated by conformational studies comparing fluorinated vs. non‑fluorinated benzamides [4]. Procurement of the exact CAS number 1795480‑48‑6 ensures that SAR studies are built on the fluorinated scaffold with validated biological annotation (FLT3, CCR5), rather than the non‑fluorinated analog (CAS 1795480‑16‑8), which lacks established kinase‑inhibitory activity.

Inflammatory and Autoimmune Disease Model Studies Leveraging CCR5 Antagonism

Preliminary data indicate that this compound can serve as a CCR5 antagonist with potential applications in HIV entry inhibition, asthma, rheumatoid arthritis, and COPD models [3]. Researchers working on chemokine‑receptor‑mediated inflammatory pathways can employ this compound as a chemical probe, noting that its concurrent FLT3 activity should be controlled for in experimental interpretation.

Quote Request

Request a Quote for 2,6-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.